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Compound of Interest

Methyl 3-amino-2-
Compound Name:
hydroxybenzoate

Cat. No.: B045944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological activities of Methyl 3-amino-2-hydroxybenzoate. The
information is intended to support research and development efforts in medicinal chemistry and
related fields.

Physicochemical Properties

Methyl 3-amino-2-hydroxybenzoate is a substituted aromatic compound with the molecular
formula CsHoNO:s. It is a solid at room temperature.[1] Key physicochemical data are
summarized in the table below.
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Property Value Reference
Molecular Formula CsHoNOs3 [2]
Molecular Weight 167.16 g/mol [3]
CAS Number 35748-34-6 [1]
methyl 3-amino-2-
IUPAC Name [1]
hydroxybenzoate
Methyl 3-aminosalicylate, 3-
Synonyms Amino-2-hydroxybenzoic acid [2][4]

methyl ester

Physical Form

Solid

[1]

Boiling Point

86-89 °C (Note: This reported
value may be inaccurate for a

solid compound)

[1]

Predicted Boiling Point

274.9 °C at 760 mmHg

[3]

Solubility

No experimental data
available. Expected to have
moderate solubility in polar

organic solvents.

Spectroscopic Characterization

Complete experimental spectroscopic data for Methyl 3-amino-2-hydroxybenzoate is not
readily available in published literature. The following tables present predicted data and data
from a closely related isomer, Methyl 2-amino-3-hydroxybenzoate, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for Methyl 3-amino-2-hydroxybenzoate.
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment

~3.80 -OCHs

~6.50 - 7.50 Aromatic CH

~4.00 (broad) -NH:z

~9.50 (broad) -OH

Infrared (IR) Spectroscopy

Key predicted IR absorption bands for Methyl 3-amino-2-hydroxybenzoate are listed below.

Wavenumber (cm~?) Functional Group
3400 - 3200 O-H and N-H stretching
3100 - 3000 Aromatic C-H stretching
2950 - 2850 Aliphatic C-H stretching
~1700 C=0 (ester) stretching
1600 - 1450 Aromatic C=C bending
~1250 C-O (ester) stretching

Mass Spectrometry (MS)

The predicted molecular ion peak for Methyl 3-amino-2-hydroxybenzoate would be at an m/z
of 167.16. Common fragmentation patterns would likely involve the loss of the methoxy group (-
OCHs, m/z 31) and the carboxyl group (-COOCHSs, m/z 59).

Synthesis and Purification

A common synthetic route to Methyl 3-amino-2-hydroxybenzoate is through the reduction of
its nitro precursor, Methyl 2-hydroxy-3-nitrobenzoate.
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Synthesis Workflow
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Caption: Synthesis workflow for Methyl 3-amino-2-hydroxybenzoate.

Experimental Protocol: Reduction of Methyl 2-hydroxy-
3-nitrobenzoate

Materials:
o Methyl 2-hydroxy-3-nitrobenzoate
» Palladium on carbon (10 wt. %)

e Methanol
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Hydrogen gas supply

Filter agent (e.g., Celite)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

 In a suitable reaction flask, dissolve Methyl 2-hydroxy-3-nitrobenzoate in methanol.

o Carefully add a catalytic amount of 10% palladium on carbon to the solution.

o Seal the reaction vessel and purge with hydrogen gas.

« Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
e Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
palladium catalyst.

¢ Rinse the filter cake with methanol.

o Combine the filtrates and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

o Purify the crude Methyl 3-amino-2-hydroxybenzoate by recrystallization from a suitable
solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Methyl 3-amino-2-hydroxybenzoate serves as a key building block in the synthesis of
inhibitors targeting sphingosine kinases (SphK). Sphingosine kinases are lipid kinases that
catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in
numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of
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the SphK/S1P signaling pathway is implicated in various diseases, including cancer and

inflammatory disorders.

Sphingosine Kinase Signaling Pathway
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Caption: The Sphingosine Kinase signaling pathway.

Methyl 3-amino-2-hydroxybenzoate can be chemically modified to create potent and
selective inhibitors of SphK1 and/or SphK2. These inhibitors can block the production of S1P,
thereby modulating the downstream signaling pathways and cellular responses. This makes it a
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valuable scaffold for the development of novel therapeutics targeting diseases driven by
aberrant SphK activity.

Safety and Handling

Methyl 3-amino-2-hydroxybenzoate should be handled with appropriate safety precautions in
a laboratory setting.

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271
(Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective
clothing/eye protection/face protection).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information
before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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